Synthetic Accessibility via Iodocyclization
3-Iodo-7-azaindoles are accessible via a 5-endo-dig electrophilic iodocyclization of 3-alkynyl-N,N-dimethylpyridine-2-amines using molecular iodine under ambient conditions. This atom-economical approach provides 3-iodo-7-azaindoles in high yields, whereas corresponding 3-bromo- and 3-chloro-7-azaindoles require an alternative copper-mediated cyclization using sodium bromide or sodium chloride, respectively . The iodocyclization route offers a more direct and operationally simple synthesis for the iodo derivative.
| Evidence Dimension | Synthetic method yield and conditions |
|---|---|
| Target Compound Data | High yields (exact yield data not specified in abstract but described as 'high yields') |
| Comparator Or Baseline | 3-bromo-7-azaindole and 3-chloro-7-azaindole synthesized via copper-mediated cyclization |
| Quantified Difference | Not directly quantified; iodocyclization described as 'simple, atom-economical' and 'ambient reaction conditions' vs alternative metal-mediated route for Br/Cl |
| Conditions | Electrophilic cyclization with I2 vs Cu-mediated cyclization with NaBr/NaCl |
Why This Matters
Researchers seeking a straightforward, ambient-condition synthetic route to functionalized azaindoles will find 3-iodo derivatives more readily accessible than their bromo or chloro counterparts, influencing build-or-buy procurement decisions.
